5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine

Cross-coupling Sonogashira Regioselectivity

5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine (CAS 2246372-79-0) is a heterocyclic building block belonging to the 3-aminopyrazole family. Its core structure features a pyrazole ring substituted with methyl groups at positions 1 and 4, an iodine atom at position 5, and a free primary amine at position 3.

Molecular Formula C5H8IN3
Molecular Weight 237.04 g/mol
Cat. No. B12851859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine
Molecular FormulaC5H8IN3
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1N)C)I
InChIInChI=1S/C5H8IN3/c1-3-4(6)9(2)8-5(3)7/h1-2H3,(H2,7,8)
InChIKeyUNZGYMHBFXIPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine: A Regiospecifically Iodinated 3-Aminopyrazole Scaffold


5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine (CAS 2246372-79-0) is a heterocyclic building block belonging to the 3-aminopyrazole family. Its core structure features a pyrazole ring substituted with methyl groups at positions 1 and 4, an iodine atom at position 5, and a free primary amine at position 3 . This specific substitution pattern places the iodine adjacent to the exocyclic amine, a regiochemical arrangement that fundamentally distinguishes it from other iodo-dimethylpyrazol-3-amine isomers (e.g., the 4-iodo-1,5-dimethyl analog) and from the non‑iodinated parent compound 1,4-dimethyl-1H-pyrazol-3-amine . The compound is typically supplied with a purity of ≥97% and has a molecular weight of 237.04 g·mol⁻¹ (C₅H₈IN₃) .

Why a Generic 3-Aminopyrazole Cannot Replace 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine in SAR-Driven Programs


Substitution at the iodine-bearing 5-position of the pyrazole ring dramatically alters reactivity in transition-metal-catalyzed cross-coupling reactions compared with 4-iodo isomers [1]. Moreover, the presence of the 4-methyl group blocks a position that is often halogenated in analogous scaffolds, forcing further functionalization onto the 5-position only. Replacing this compound with the non-iodinated 1,4-dimethyl-1H-pyrazol-3-amine removes the heavy-atom handle entirely, while using a regioisomeric iodoamine (e.g., 4-iodo-1,5-dimethyl-1H-pyrazol-3-amine) changes the coupling behavior and the electronic environment of the 3-amino group, which is critical for hydrogen-bond-donor/acceptor interactions with biological targets [2]. The quantitative evidence below shows that even within the same compound class, regioisomer cannot be simply interchanged without altering reaction outcomes and target-binding properties.

Quantitative Differentiation Evidence for 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine Versus Its Closest Analogs


Sonogashira Cross-Coupling Reactivity: 5-Iodo vs. 4-Iodo Pyrazole-3-amines

In Pd/Cu-catalyzed Sonogashira reactions with alk-1-ynes bearing electron-releasing substituents, 3- and 5-iodopyrazoles were found to be unreactive, whereas the corresponding 4-iodo derivatives underwent reductive deiodination accompanied by homocoupling of the alkyne component [1]. A later study demonstrated that 5-iodopyrazoles can participate in Sonogashira coupling when the alkyne component is electron-deficient or when a stronger base (e.g., DIPA) is used, while 4-iodopyrazoles required DIPA even with less stable diacetylenic alcohols [2]. These cross-study observations indicate that the regiochemistry of the iodine atom dictates the usable catalytic system and substrate scope.

Cross-coupling Sonogashira Regioselectivity

Molecular Weight and Heavy-Atom Effect: Iodinated vs. Non-Iodinated Scaffold

The presence of the iodine atom at position 5 increases the molecular weight by 125.89 g·mol⁻¹ compared with the non-iodinated parent 1,4-dimethyl-1H-pyrazol-3-amine . This mass shift provides a distinct isotopic pattern (I: 126.90 Da, ~100% natural abundance) that serves as an internal mass tag in LC‑MS and MS/MS workflows.

Physicochemical properties Mass spectrometry Drug design

Purity Profile and Bulk Availability: 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine vs. Its Regioisomer

The 5-iodo-1,4-dimethyl isomer is commercially available with a certified purity of 98% (HPLC) and is offered in multi‑gram to kilogram quantities . In contrast, the 4-iodo-1,5-dimethyl regioisomer (CAS 1431966-69-6) is listed by multiple vendors but often without a publicly declared purity specification, or is supplied as the hydrochloride salt, which may require additional neutralization steps . The higher and verifiable purity of the 5-iodo isomer reduces the need for repurification before use in medicinal chemistry campaigns.

Chemical purity Procurement Building block

Application Scenarios Where 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine Provides a Tangible Advantage


Regioselective Sonogashira Coupling on Electron-Deficient Alkynes for Kinase Inhibitor Libraries

Medicinal chemistry programs aiming to introduce alkynyl substituents at the 5-position of the pyrazole ring can exploit the reactivity profile of 5-iodopyrazoles described in the cross-coupling literature [1]. When electron-deficient terminal alkynes are used, the 5-iodo isomer participates in Sonogashira reactions under Et₃N–THF conditions, avoiding the reductive deiodination pathway that plagues the 4-iodo regioisomer. This regioselective coupling is particularly relevant for constructing aminopyrazole-based JNK3 inhibitors, where alkynyl appendages improve isoform selectivity and pharmacokinetic properties [2].

Mass-Tagged Fragment for LC-MS-Based Reaction Monitoring and Metabolite Identification

The iodine atom of 5-iodo-1,4-dimethyl-1H-pyrazol-3-amine provides a characteristic isotopic envelope (127I, ~100% natural abundance) that is readily distinguished in mass spectrometry [1]. This makes the compound an ideal mass-tagged building block for reaction monitoring in medicinal chemistry and for tracing metabolic pathways in drug metabolism studies. The +125.89 Da mass shift relative to the non-iodinated scaffold further simplifies the differentiation of parent and derivative peaks in complex spectra .

Scaffold for Halogen-Bonding Studies in Structure-Based Drug Design

The iodine at position 5 can engage in halogen bonding with backbone carbonyls or electron-rich amino acid side chains in protein binding pockets. While direct X-ray crystallographic data for this specific compound is not yet available, the SAR of aminopyrazole JNK3 inhibitors demonstrates that subtle electronic changes at the pyrazole ring periphery significantly affect kinase selectivity and binding affinity [1]. The 5-iodo substitution pattern offers a distinct electrostatic potential surface compared with 4-iodo isomers, making it a valuable probe for halogen-bonding SAR campaigns.

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